butyl 3-[(4-butoxybenzoyl)amino]benzoate
Description
Butyl 3-[(4-butoxybenzoyl)amino]benzoate is a synthetic benzoate ester derivative characterized by a substituted amide group at the 3-position of the benzoate ring. The molecule comprises a butyl ester group, a central benzoate scaffold, and a 4-butoxybenzoyl substituent linked via an amino group.
Properties
IUPAC Name |
butyl 3-[(4-butoxybenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-3-5-14-26-20-12-10-17(11-13-20)21(24)23-19-9-7-8-18(16-19)22(25)27-15-6-4-2/h7-13,16H,3-6,14-15H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZFIESHUHTUCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)OCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of butyl 3-[(4-butoxybenzoyl)amino]benzoate typically involves the esterification of 4-butoxybenzoic acid with butylamine. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of butyl 3-[(4-butoxybenzoyl)amino]benzoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and scalability.
Types of Reactions:
Oxidation: Butyl 3-[(4-butoxybenzoyl)amino]benzoate can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Butyl 3-[(4-butoxybenzoyl)amino]benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential use in drug development, particularly in the design of novel analgesics and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and as a component in certain polymer formulations.
Mechanism of Action
The mechanism of action of butyl 3-[(4-butoxybenzoyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by inhibiting the activity of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit voltage-gated calcium channels, leading to altered cellular signaling and physiological responses.
Comparison with Similar Compounds
Physical and Chemical Properties
The following table compares key physical properties of butyl benzoate derivatives and related esters, based on experimental
| Compound | Purity (%) | Value* | Reference Compound |
|---|---|---|---|
| Butyl benzoate | 99.7 | 90.9 | Propyl benzoate (84.0) |
| Methyl benzoate | 97.2 | 54 | Ethyl benzoate (79.2) |
| Butyl 3-aminobenzoate | — | — | Molecular weight: 193.24 |
| Propyl 3-aminobenzoate | — | — | Molecular weight: 179.22 |
| Diethyl phthalate | 99.98 | 98.0 | Methyl phthalate (95.5) |
*"Value" likely corresponds to a standardized physical parameter (e.g., boiling point in °C or solubility index) derived from experimental datasets .
Key Observations :
- Butyl benzoate exhibits higher purity (99.7%) and a superior "value" (90.9) compared to methyl, ethyl, and propyl benzoates, suggesting enhanced thermal stability or solubility in nonpolar media.
- The introduction of an amino group at the 3-position (e.g., butyl 3-aminobenzoate) increases molecular weight (193.24 g/mol) and likely alters polarity, impacting solubility and reactivity .
Degradation Pathways and Stability
Butyl benzoate undergoes photodegradation via two primary pathways in UV/TiO₂ systems:
Hydrolysis and decarboxylation to yield mono-butyl phthalate and benzoic acid.
Hydroxyl radical-mediated oxidation producing butyl (2E,4E)-7-oxohepta-2,4-dienoate and p-benzoquinone .
Comparison with Butyl 3-[(4-Butoxybenzoyl)Amino]Benzoate: The 4-butoxybenzoyl-amino substituent in the target compound is expected to:
- Delay hydrolysis due to steric hindrance from the bulky substituent.
- Promote alternative degradation pathways, such as cleavage of the amide bond, releasing 4-butoxybenzoic acid and 3-aminobenzoate intermediates.
Toxicity and Regulatory Status
Butyl benzoate is self-classified inconsistently:
Implications for the Target Compound: The amide linkage in butyl 3-[(4-butoxybenzoyl)amino]benzoate may reduce acute irritation but introduce novel metabolites (e.g., 4-butoxybenzoic acid), necessitating further toxicokinetic studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
